molecular formula C12H12FNO3S B2906544 N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide CAS No. 2411313-25-0

N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide

Cat. No. B2906544
CAS RN: 2411313-25-0
M. Wt: 269.29
InChI Key: VASCPGGRRUEMIJ-UHFFFAOYSA-N
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Description

“N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide” is a chemical compound with the molecular formula C12H12FNO3S and a molecular weight of 269.29. It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of compounds related to “N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide” involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The functional groups attached to the ring, such as a halo group at the 7 and 8 positions, are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Molecular Structure Analysis

The molecular structure of “N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide” is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . The sulfur atom in this ring is adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide” and related compounds are influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . These functional groups, including alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the ring, are responsible for the activity of the compound .

Future Directions

The future directions for research on “N-(6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide” and related compounds could involve further exploration of their pharmacological activities. The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which this compound is related, has been reported to have various pharmacological activities, indicating potential for therapeutic applications .

properties

IUPAC Name

N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S/c1-2-12(15)14-10-5-6-18(16,17)11-4-3-8(13)7-9(10)11/h2-4,7,10H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASCPGGRRUEMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCS(=O)(=O)C2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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